molecular formula C14H13N3O2 B2896798 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid CAS No. 1153039-88-3

1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2896798
CAS No.: 1153039-88-3
M. Wt: 255.277
InChI Key: SNGSCHXHJPQPLT-UHFFFAOYSA-N
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Description

1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a cyanophenyl group at position 1, a propyl group at position 5, and a carboxylic acid group at position 4 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 3-cyanobenzaldehyde with propylhydrazine to form the corresponding hydrazone intermediate This intermediate is then cyclized under acidic or basic conditions to yield the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The cyanophenyl group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction of the cyanophenyl group may yield primary amines.

Scientific Research Applications

1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 1-(3-Cyanophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(4-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid
  • 1-(3-Cyanophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-(3-Cyanophenyl)-5-propyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at position 5 and the cyanophenyl group at position 1 differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

1-(3-cyanophenyl)-5-propylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-2-4-13-12(14(18)19)9-16-17(13)11-6-3-5-10(7-11)8-15/h3,5-7,9H,2,4H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGSCHXHJPQPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC=CC(=C2)C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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